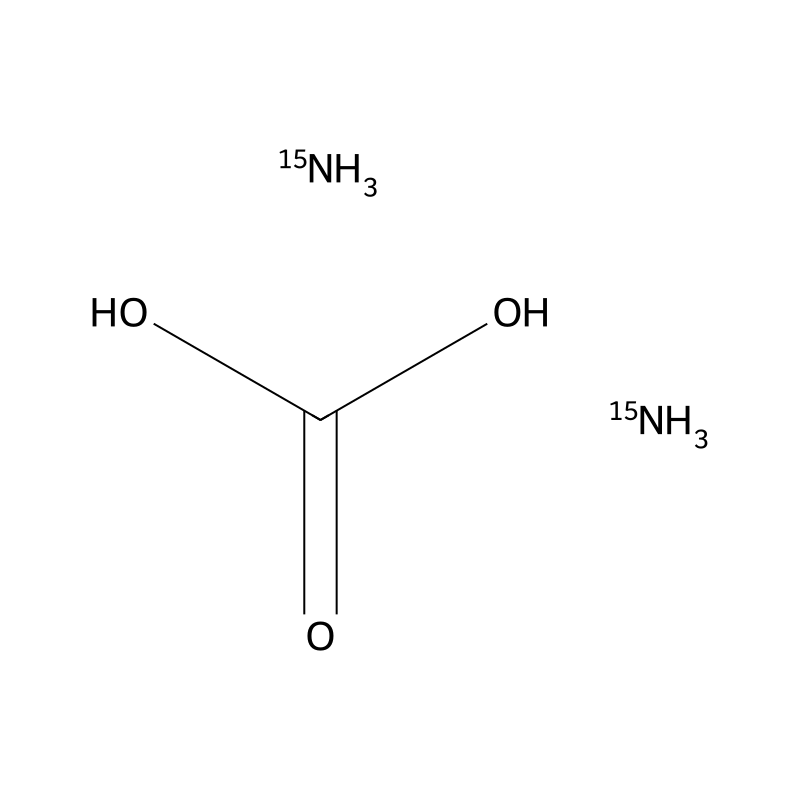

Ammonium-15N2 carbonate-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracing Metabolic Pathways

Isotope labeling is a powerful technique for tracking the movement and transformation of molecules within a system. In this case, the <sup>15</sup>N isotope in the ammonia portion of the molecule acts as a tracer. Researchers can introduce this compound into a biological system and then use techniques like mass spectrometry to identify and quantify the incorporation of the <sup>15</sup>N isotope into other molecules. This allows them to map metabolic pathways, which are the series of chemical reactions that occur within cells or organisms.

For example, carbonic acid-<sup>15</sup>N ammonia could be used to study the process of urea synthesis in the liver. Urea is a waste product formed during the breakdown of nitrogenous compounds in the body. By tracing the movement of the <sup>15</sup>N isotope, researchers can gain insights into the steps involved in urea production.

Studying Nitrogen Exchange Processes

Carbonic acid-<sup>15</sup>N ammonia can also be used to investigate nitrogen exchange processes in various environments. Nitrogen is a crucial element for life, and understanding how it cycles between different forms is essential for areas like ecology and environmental science.

Researchers can introduce this compound into ecosystems, such as soil or aquatic environments, and then monitor the fate of the <sup>15</sup>N isotope. This can help them determine how efficiently nitrogen is taken up by organisms, the rate of nitrogen transformations, and potential losses of nitrogen to the atmosphere.

- An example of using isotope labeling to study nitrogen exchange in soil: Stable Isotope Techniques for Studying Nitrogen Transformations in Soils

Ammonium-15N2 carbonate-13C is a specialized compound that integrates isotopic labeling with nitrogen and carbon, specifically featuring the nitrogen isotope and the carbon isotope . This compound is significant in scientific research, particularly in studies involving isotopic tracing and metabolic pathways. The presence of these isotopes allows researchers to track the movement and transformation of nitrogen and carbon within biological and chemical systems, providing insights into complex processes such as nitrogen cycling and carbon metabolism.

- Hydrolysis: The compound can hydrolyze to release ammonia and carbonic acid.

- Oxidation: Under specific conditions, it can be oxidized to form nitrogen oxides.

- Reduction: It can be reduced back to ammonia and carbon dioxide.

- Substitution Reactions: The ammonium group can be substituted with other functional groups.

Common reagents for these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, while reducing agents such as hydrogen gas or metal hydrides are used for reduction.

The synthesis of Ammonium-15N2 carbonate-13C typically involves:

- Preparation of Isotopically Labeled Ammonia: This is achieved by reacting -enriched nitrogen gas with hydrogen under controlled conditions.

- Reaction with Carbon Dioxide: The isotopically labeled ammonia is then reacted with carbon dioxide to form Ammonium-15N2 carbonate-13C. This reaction must occur under specific conditions to ensure the incorporation of the isotopes.

Industrial synthesis may require specialized equipment to handle the isotopically enriched materials safely.

Ammonium-15N2 carbonate-13C has diverse applications across various fields:

- Isotopic Labeling Experiments: Used extensively in chemical research to study reaction mechanisms.

- Biological Research: Helps elucidate nitrogen metabolism pathways in plants and microorganisms.

- Medical Research: Assists in understanding metabolic pathways involving nitrogen compounds.

- Agriculture: Utilized in optimizing fertilizer formulations that enhance nitrogen utilization efficiency.

Studies on Ammonium-15N2 carbonate-13C often focus on its interactions within biological systems, particularly regarding its role in nitrogen uptake by plants and microorganisms. These studies help clarify how different species utilize nitrogen sources and the impact of varying environmental conditions on these processes.

Several compounds share similarities with Ammonium-15N2 carbonate-13C, but each has unique characteristics:

| Compound Name | Key Features |

|---|---|

| Ammonium Carbonate | A common ammonium salt without isotopic labeling; used as a leavening agent. |

| Ammonium Bicarbonate | Similar to ammonium carbonate but with a different stoichiometry; also used in baking. |

| Urea | Contains nitrogen; can undergo hydrolysis to release ammonia but lacks isotopic labeling. |

| Ammonium Sulfate | An inorganic sulfate salt used as a fertilizer; does not contain carbon isotopes. |

Uniqueness: The primary distinction of Ammonium-15N2 carbonate-13C lies in its isotopic labeling, which enables precise tracking of nitrogen atoms in various chemical and biological processes. This feature makes it particularly valuable for research applications that require detailed insights into metabolic pathways and nutrient cycling.

GHS Hazard Statements

Pictograms

Irritant